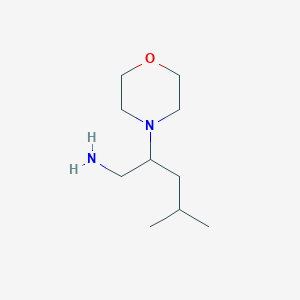
N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMTD and is a member of the thiadiazole family. DMTD has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied.
科学的研究の応用
Antiproliferative and Antimicrobial Properties
The 1,3,4-thiadiazole core, to which N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine belongs, is recognized for its significant pharmacological potential. Research has shown that derivatives of 1,3,4-thiadiazole possess high DNA protective ability against oxidative damage and strong antimicrobial activity. Particularly, compounds derived from this core exhibited cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, suggesting potential antiproliferative applications. Moreover, the antimicrobial efficacy of these compounds against pathogens like S. epidermidis highlights their usefulness in combating microbial infections. This dual functional capability underscores the significance of 1,3,4-thiadiazole derivatives in developing therapeutic strategies against cancer and infectious diseases (Gür et al., 2020).
Antifungal and Anti-inflammatory Properties
The structural versatility of thiadiazole compounds allows for the synthesis of derivatives with antifungal and anti-inflammatory properties. For instance, specific derivatives have demonstrated substantial antifungal effects against Aspergillus species, offering a basis for the development of new antifungal agents. Additionally, the direct inhibition of 5-lipoxygenase (LOX) by N-aryl-4-aryl-1,3-thiazole-2-amine derivatives signifies their potential in treating inflammation-related diseases, including asthma and rheumatoid arthritis. This enzymatic inhibition suggests a promising approach for anti-inflammatory therapies (Jafar et al., 2017; Suh et al., 2012).
Structural and Quantum Chemical Insights
The study of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including their crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis, provides deep insights into the nature of noncovalent interactions within these compounds. Understanding these interactions is crucial for designing molecules with desired properties for specific applications. Such analyses reveal the structural basis for the biological activity of these compounds and offer a pathway for rational drug design (El-Emam et al., 2020).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have also been investigated for their corrosion inhibition capabilities, particularly against the corrosion of iron. Quantum chemical parameters and molecular dynamics simulations have provided theoretical backing for their protective performances, aligning with experimental findings. This application is particularly relevant in industrial settings, where corrosion resistance is crucial (Kaya et al., 2016).
Polymeric Applications
Furthermore, the functional modification of polymers through condensation reactions with amine compounds, including thiadiazole derivatives, has been explored to enhance the properties of materials such as hydrogels. These modifications can improve the thermal stability and bioactivity of polymers, extending their utility in biomedical applications (Aly et al., 2015).
特性
IUPAC Name |
N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3S/c1-7(2)8-12-13-9(14-8)11-6-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKDUCAVWKCLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

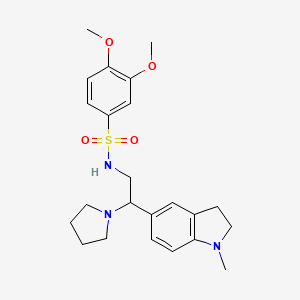
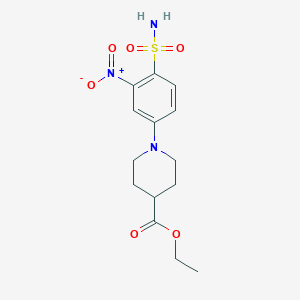

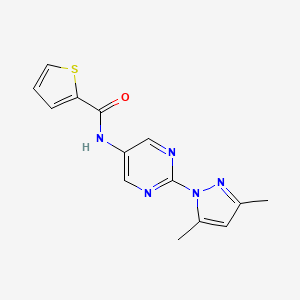
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2683619.png)
![2-(2-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683620.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2683621.png)
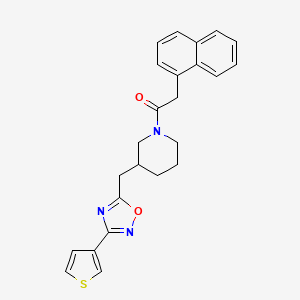

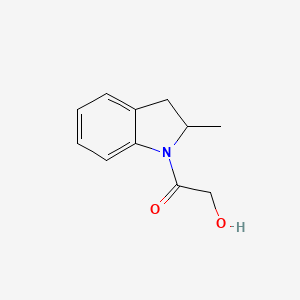
![1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone](/img/structure/B2683628.png)
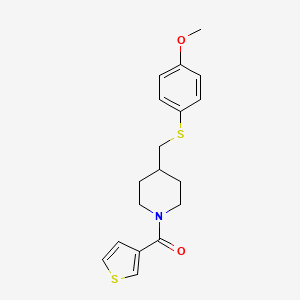
![5-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2683631.png)
